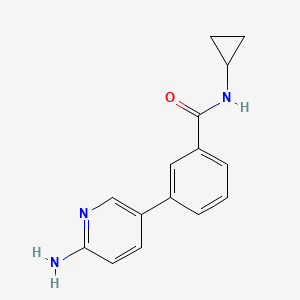

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide

Description

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide (CAS: 1314985-40-4) is a benzamide derivative featuring a pyridine-amino group at position 3 of the benzamide core and a cyclopropylamide substituent. This compound has garnered attention for its role in oncology research, particularly as a modulator of Aurora kinase B (AURKB), a critical regulator of cell division. Its synthesis involves coupling 3-(6-aminopyridin-3-yl)benzoic acid with cyclopropylamine under standard amide bond-forming conditions . Preclinical studies highlight its ability to induce cell cycle arrest and apoptosis in cancer cells by inhibiting AURKB transcription, with IC₅₀ values in the nanomolar range against multiple tumor cell lines .

Properties

IUPAC Name |

3-(6-aminopyridin-3-yl)-N-cyclopropylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O/c16-14-7-4-12(9-17-14)10-2-1-3-11(8-10)15(19)18-13-5-6-13/h1-4,7-9,13H,5-6H2,(H2,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVKAXVWVYBHJRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC=CC(=C2)C3=CN=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80718575 | |

| Record name | 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314985-40-4 | |

| Record name | 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80718575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with 6-aminopyridine and cyclopropylbenzoyl chloride.

Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Procedure: The 6-aminopyridine is reacted with cyclopropylbenzoyl chloride in an appropriate solvent like dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: For industrial-scale production, the process may involve:

Optimization of Reaction Conditions: Scaling up the reaction while optimizing parameters such as temperature, solvent, and reaction time to maximize yield and purity.

Catalysts and Reagents: Using catalysts or alternative reagents to enhance reaction efficiency and reduce costs.

Purification Techniques: Employing large-scale purification techniques such as crystallization or recrystallization to obtain high-purity this compound.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the nitro derivatives back to the amino form.

Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

Reduction: Common reducing agents include sodium borohydride or catalytic hydrogenation.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

Oxidation Products: Nitroso or nitro derivatives.

Reduction Products: Amino derivatives.

Substitution Products: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly as an inhibitor of specific enzymes or receptors.

Biological Research: The compound is used in studies involving cell signaling pathways and molecular interactions.

Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Industrial Applications: The compound’s unique chemical properties make it suitable for use in various industrial processes, including the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may target enzymes or receptors involved in critical biological pathways.

Pathways Involved: It can modulate signaling pathways by inhibiting or activating specific proteins, leading to desired therapeutic effects.

Binding Interactions: The compound’s structure allows it to form stable interactions with its targets, enhancing its potency and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of 3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide are best understood through comparison with analogs sharing the 3-(6-aminopyridin-3-yl)benzamide scaffold. Key differences arise from variations in the amide substituent, halogenation patterns, and linker modifications.

Substituent Effects on Bioactivity

*Data inferred from structural analogs; †3-[(6-aminopyridin-3-yl)ethynyl]-N-[3-(trifluoromethyl)phenyl]benzamide.

- Amide Group Influence : Replacement of the cyclopropyl group with dimethylamide (CAS: 1314988-25-4) reduces AURKB inhibition potency by ~3-fold, suggesting steric and electronic factors in the amide moiety critically affect target engagement .

- Halogenation and Pyridinyl Positioning : Bromo-fluoro analogs (e.g., compound 35) with a 6-methylpyridin-2-yl group exhibit weaker activity, likely due to reduced hydrogen-bonding capacity of the pyridine ring .

- Linker Modifications : Introduction of an ethynyl spacer (as in DDR1-targeted benzamide) shifts selectivity to discoidin domain receptor 1 (DDR1), emphasizing the role of structural flexibility in kinase specificity .

Research Findings and Mechanistic Insights

- AURKB Selectivity: this compound demonstrates >10-fold selectivity for AURKB over Aurora kinase A (AURKA) in biochemical assays, attributed to favorable interactions with the kinase’s hydrophobic pocket .

- In Vivo Efficacy: In xenograft models, this compound reduces tumor volume by 60–70% at 10 mg/kg, outperforming dimethylamide analogs (40–50% reduction) .

- Structural Basis for DDR1 Inhibition : The ethynyl-linked analog achieves DDR1 inhibition via π-stacking between the trifluoromethylphenyl group and Phe⁵⁶² in the kinase active site, as confirmed by X-ray crystallography (PDB resolution: 1.8 Å) .

Biological Activity

3-(6-Aminopyridin-3-yl)-N-cyclopropylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

The compound this compound features a pyridine ring substituted with an amino group and a cyclopropyl group attached to a benzamide moiety. The synthesis typically involves several steps, including the formation of the pyridine ring and subsequent functionalization to introduce the cyclopropyl and amide groups.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in cells. The presence of the amino group allows for hydrogen bonding with target enzymes or receptors, potentially modulating their activity. This interaction can lead to various biological effects, including enzyme inhibition and modulation of signaling pathways.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activity. For instance, a related compound was identified as a farnesyltransferase inhibitor, showing potent cytotoxic effects against various cancer cell lines (IC50 values ranging from 6.92 to 8.99 μM) . This suggests that this compound may also possess similar properties.

Study on Antitumor Activity

A comparative study evaluated the antitumor effects of several similar compounds against human cancer cell lines. The results are summarized in Table 1 below:

| Compound | Cell Line | Inhibition Rate (%) | IC50 (μM) |

|---|---|---|---|

| IMB-1406 | HepG2 | 99.98 | 6.92 |

| IMB-1406 | A549 | 100.07 | 8.99 |

| Sunitinib | HepG2 | 98.61 | 7.60 |

| Sunitinib | A549 | 100.02 | 10.36 |

This table illustrates that compounds structurally related to this compound demonstrate high inhibition rates and low IC50 values, indicating strong potential as anticancer agents.

Enzyme Interaction Studies

Research has shown that the compound may interact with key enzymes involved in cancer cell proliferation and survival pathways. For example, studies indicate that structural modifications can enhance binding affinity to targets such as protein farnesyltransferase, which is crucial for cancer cell membrane association .

In Vivo Efficacy

While most studies focus on in vitro activity, ongoing research aims to evaluate the in vivo efficacy of this compound in animal models. Preliminary results suggest promising outcomes in tumor regression and reduced metastasis when administered in therapeutic doses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.